molecular formula C15H14N4O2 B5132428 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile

2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile

Cat. No. B5132428
M. Wt: 282.30 g/mol
InChI Key: QQPGCAJJWIFRTH-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4,6-dimethyl-5-nitronicotinonitrile, also known as BDMNN, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the nitro-containing heterocyclic family and has a molecular formula of C16H15N5O2.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile is not fully understood. However, it is believed that 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile acts as a voltage-gated potassium channel blocker. This mechanism of action has been shown to be effective in treating various neurological disorders, such as epilepsy and Parkinson's disease.
Biochemical and Physiological Effects:
2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in various electronic devices. However, one of the limitations of using 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile is its high cost and complex synthesis process.

Future Directions

There are various future directions for research on 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile. Another area of research is the investigation of the potential applications of 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action of 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile and its potential applications in the treatment of various neurological disorders and inflammatory disorders.
In conclusion, 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. Its excellent charge transport properties make it a potential candidate for use in various electronic devices, while its potential applications in the treatment of various disorders make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method involves the reaction of 2,4,6-trimethylpyridine with benzylamine in the presence of a palladium catalyst. This reaction yields the intermediate compound, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The resulting compound is then treated with sodium hydroxide to yield the final product, 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile.

Scientific Research Applications

2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile is in the field of organic electronics. 2-(benzylamino)-4,6-dimethyl-5-nitronicotinonitrile has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.

properties

IUPAC Name

2-(benzylamino)-4,6-dimethyl-5-nitropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-13(8-16)15(18-11(2)14(10)19(20)21)17-9-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPGCAJJWIFRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)NCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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